Anti-inflammatory Activity: Eldeline vs. Delbrunine and Inactive Analogs in RAW264.7 Macrophages
In a study comparing four compounds isolated from Delphinium brunonianum, Eldeline (compound 4) and Delbrunine (compound 1) demonstrated significant anti-inflammatory activity in LPS-stimulated RAW264.7 cells, while compounds 2 and 3 showed weak to no activity [1]. This study provides quantitative inhibition data for key inflammatory markers [1].
| Evidence Dimension | Inhibition of pro-inflammatory mediators and enzymes |
|---|---|
| Target Compound Data | Eldeline significantly inhibited NO, TNF-α, IL-6, iNOS, and COX-2 production; also inhibited ROS overexpression in LPS-activated RAW264.7 cells [1]. |
| Comparator Or Baseline | Delbrunine: Comparable significant inhibition. Compounds 2 and 3: Weak to no inhibition [1]. |
| Quantified Difference | Eldeline and Delbrunine exhibited 'good' activity, whereas compounds 2 and 3 were 'weak' [1]. |
| Conditions | RAW264.7 murine macrophage cell line stimulated with lipopolysaccharide (LPS) [1]. |
Why This Matters
This data confirms Eldeline's specific anti-inflammatory and anti-oxidative stress profile, distinguishing it from inactive co-isolates and guiding its use in inflammation-related research.
- [1] Tang Q, Chen S, Rizvi SAH, et al. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway. Frontiers in Nutrition. 2022;8:826957. View Source
